![molecular formula C17H28N2O4 B012704 Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate CAS No. 102417-11-8](/img/structure/B12704.png)
Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate, commonly known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition.
Aplicaciones Científicas De Investigación
Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is commonly used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition. It is used to study the role of β2-adrenergic receptors in various physiological processes such as smooth muscle relaxation, cardiac function, and glucose metabolism. It is also used to investigate the role of β2-adrenergic receptors in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
Mecanismo De Acción
Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is a selective β2-adrenergic receptor antagonist, which means it blocks the activation of β2-adrenergic receptors. β2-adrenergic receptors are G protein-coupled receptors that are activated by the catecholamine hormones epinephrine and norepinephrine. When activated, β2-adrenergic receptors increase cAMP levels, which leads to smooth muscle relaxation, cardiac stimulation, and glucose metabolism. By blocking the activation of β2-adrenergic receptors, Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate inhibits these physiological processes.
Efectos Bioquímicos Y Fisiológicos
Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit smooth muscle relaxation, cardiac stimulation, and glucose metabolism. It has also been shown to reduce airway resistance in patients with asthma and COPD. Additionally, it has been shown to have anti-inflammatory effects in various disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate in lab experiments is its selectivity for β2-adrenergic receptors. This allows researchers to specifically investigate the role of β2-adrenergic receptors in various physiological and pathological processes. However, one limitation of using Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is its potential off-target effects. It is important for researchers to carefully design their experiments to control for these potential off-target effects.
Direcciones Futuras
There are several future directions for research using Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate. One direction is to investigate the role of β2-adrenergic receptors in other physiological and pathological processes. For example, recent research has shown that β2-adrenergic receptors may play a role in the regulation of immune function. Another direction is to investigate the potential therapeutic uses of β2-adrenergic receptor antagonists in various diseases. For example, β2-adrenergic receptor antagonists may have potential as anti-inflammatory agents in diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, future research could focus on developing more selective and potent β2-adrenergic receptor antagonists for use in clinical settings.
Métodos De Síntesis
Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is synthesized by reacting 2-(2-hydroxy-3-(propan-2-ylamino)propoxy)phenol with butyl isocyanate in the presence of a base. The reaction yields a white crystalline solid with a melting point of 156-158°C.
Propiedades
Número CAS |
102417-11-8 |
|---|---|
Nombre del producto |
Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate |
Fórmula molecular |
C17H28N2O4 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate |
InChI |
InChI=1S/C17H28N2O4/c1-4-5-10-22-17(21)19-15-8-6-7-9-16(15)23-12-14(20)11-18-13(2)3/h6-9,13-14,18,20H,4-5,10-12H2,1-3H3,(H,19,21) |
Clave InChI |
LLNPLSJWCGZQOZ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)NC1=CC=CC=C1OCC(CNC(C)C)O |
SMILES canónico |
CCCCOC(=O)NC1=CC=CC=C1OCC(CNC(C)C)O |
Sinónimos |
butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12621.png)
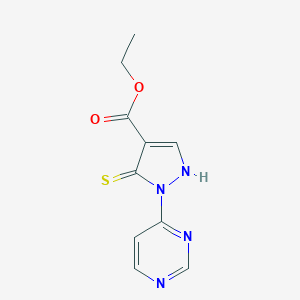
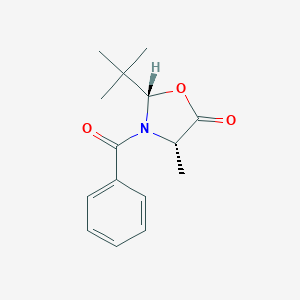
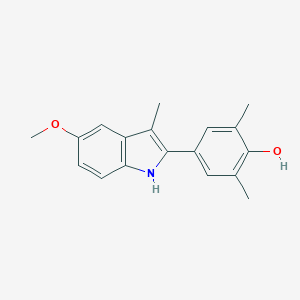

![6-[(tert-butyldimethylsilyl)oxy]-1H-indole](/img/structure/B12634.png)
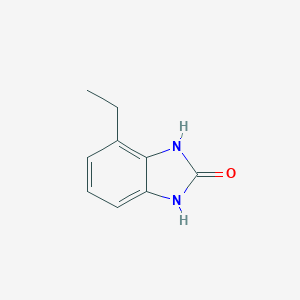
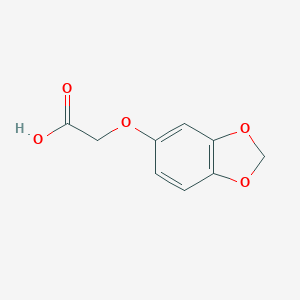
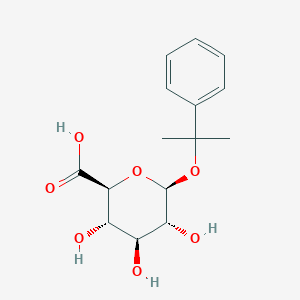
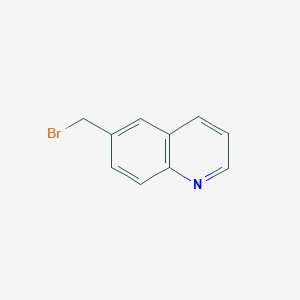
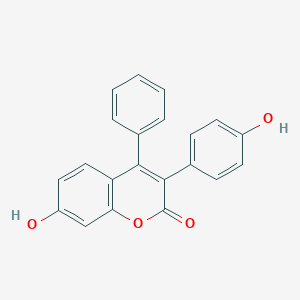
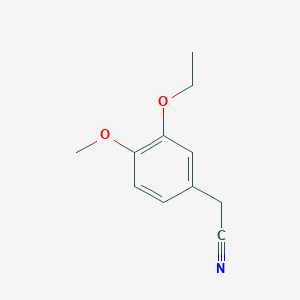
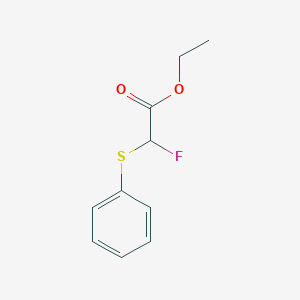
![[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate](/img/structure/B12652.png)